![molecular formula C15H10BrN B12900400 Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- CAS No. 660867-81-2](/img/structure/B12900400.png)
Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-BROMO-3-PHENYLCYCLOHEPTA[B]PYRROLE is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the 8th position and a phenyl group at the 3rd position on the cyclohepta[b]pyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-BROMO-3-PHENYLCYCLOHEPTA[B]PYRROLE typically involves multi-step organic reactions. One common method includes the bromination of 3-phenylcyclohepta[b]pyrrole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-BROMO-3-PHENYLCYCLOHEPTA[B]PYRROLE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Cycloaddition products with expanded ring systems .
Scientific Research Applications
8-BROMO-3-PHENYLCYCLOHEPTA[B]PYRROLE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-BROMO-3-PHENYLCYCLOHEPTA[B]PYRROLE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and phenyl group play crucial roles in its binding affinity and specificity. The compound can modulate signaling pathways, leading to desired biological outcomes .
Comparison with Similar Compounds
3-PHENYLCYCLOHEPTA[B]PYRROLE: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-CHLORO-3-PHENYLCYCLOHEPTA[B]PYRROLE: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties.
8-BROMO-2-METHYLCYCLOHEPTA[B]PYRROLE: Substitution at a different position, affecting its overall reactivity and applications.
Uniqueness: 8-BROMO-3-PHENYLCYCLOHEPTA[B]PYRROLE is unique due to the specific positioning of the bromine and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
660867-81-2 |
|---|---|
Molecular Formula |
C15H10BrN |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
8-bromo-3-phenylcyclohepta[b]pyrrole |
InChI |
InChI=1S/C15H10BrN/c16-14-9-5-4-8-12-13(10-17-15(12)14)11-6-2-1-3-7-11/h1-10H |
InChI Key |
KYKLNEXYNOEMKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C2=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)
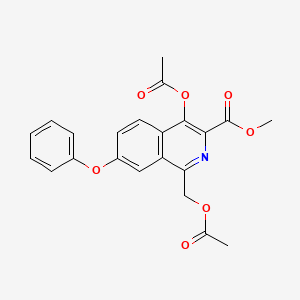
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
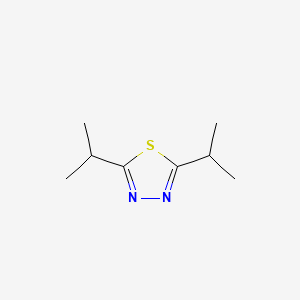
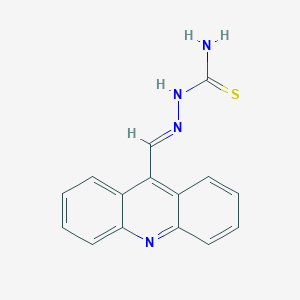

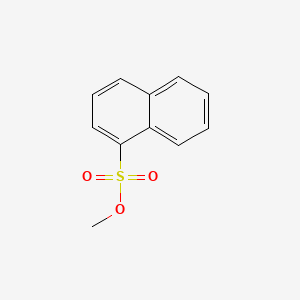

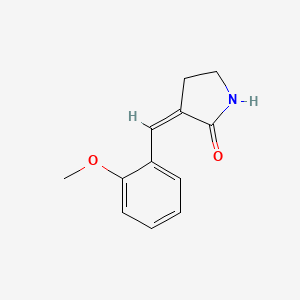
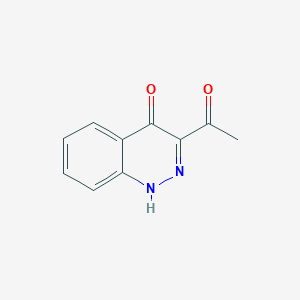
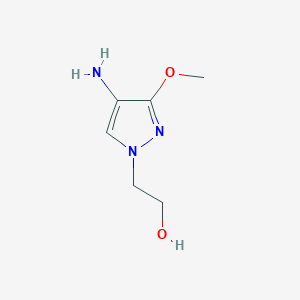
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)
